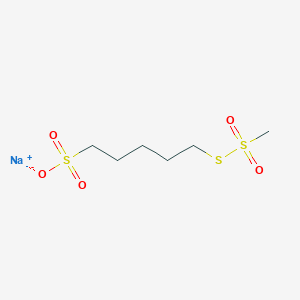
Sodium (5-Sulfonatopentyl)methanethiosulfonate
説明
Sodium (5-Sulfonatopentyl)methanethiosulfonate is a chemical compound used in proteomics research . It has a molecular formula of C6H13NaO5S3 and a molecular weight of 284.35 .
Molecular Structure Analysis
The molecular structure of Sodium (5-Sulfonatopentyl)methanethiosulfonate is represented by the formula C6H13NaO5S3 . This indicates that the compound contains six carbon atoms, thirteen hydrogen atoms, one sodium atom, five oxygen atoms, and three sulfur atoms.Chemical Reactions Analysis
Sodium (5-Sulfonatopentyl)methanethiosulfonate specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Physical And Chemical Properties Analysis
Sodium (5-Sulfonatopentyl)methanethiosulfonate is a white solid . It has a molecular weight of 284.35 and a molecular formula of C6H13NaO5S3 .科学的研究の応用
Neurotransmission Studies
Sodium (5-Sulfonatopentyl)methanethiosulfonate is used in neurotransmission studies to understand the function of GABA receptors . These receptors are pivotal for inhibitory signaling in the brain, and the compound’s ability to react with thiols allows researchers to probe the receptor’s structure and function.
Pain Management Research
In the realm of pain and inflammation, this compound aids in elucidating the pathways and mechanisms involved in pain perception . By targeting specific neural receptors, it helps in the development of new analgesics and anti-inflammatory drugs.
Addiction Treatment
The compound’s role in addiction research is linked to its interaction with neurotransmitter receptors, which are often implicated in the development of addictive behaviors . It helps in mapping the changes in brain chemistry associated with addiction.
Alzheimer’s Disease Research
Sodium (5-Sulfonatopentyl)methanethiosulfonate contributes to Alzheimer’s disease research by allowing the study of synaptic transmission and receptor functionality . This is crucial for understanding the neurodegenerative processes that characterize the disease.
Epilepsy Treatment
In epilepsy treatment research, the compound is utilized to investigate the properties of ion channels and neurotransmitter systems that can be targeted to prevent seizures .
Depression Research
This compound is also significant in depression research, where it is used to study the role of neurotransmitters and their receptors in mood regulation and the potential for new antidepressant therapies .
Cognition and Memory Studies
Sodium (5-Sulfonatopentyl)methanethiosulfonate aids in cognition and memory studies by facilitating the exploration of neural circuits and synaptic plasticity, which are fundamental to learning and memory processes .
Parkinson’s Disease Research
Lastly, in Parkinson’s disease research, the compound helps in examining the dopaminergic system and other neurotransmitter pathways affected by the disease, providing insights into potential therapeutic targets .
Each of these applications involves detailed methodologies where Sodium (5-Sulfonatopentyl)methanethiosulfonate plays a critical role in advancing our understanding of neurological functions and disorders. Its ability to form mixed disulfides with thiols makes it a valuable tool for probing protein structures and functions at the molecular level .
作用機序
Target of Action
Sodium (5-Sulfonatopentyl)methanethiosulfonate primarily targets thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including enzyme catalysis, protein structure, and cellular defense against oxidative stress .
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . Disulfides are a type of covalent bond that can influence the structure and function of proteins. By forming mixed disulfides, Sodium (5-Sulfonatopentyl)methanethiosulfonate can alter the properties of its target proteins .
Biochemical Pathways
The compound is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease . These are all important proteins involved in neurotransmission and nutrient transport .
Result of Action
The formation of mixed disulfides can lead to changes in the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific proteins targeted and the context in which the reaction occurs .
将来の方向性
特性
IUPAC Name |
sodium;5-methylsulfonylsulfanylpentane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQAFCNPHSJCHZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407995 | |
| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
CAS RN |
385398-80-1 | |
| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)

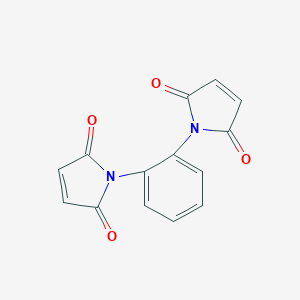



![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)

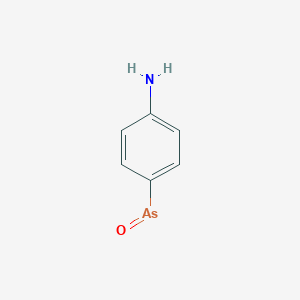
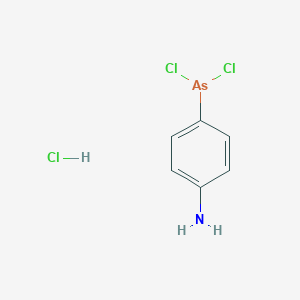
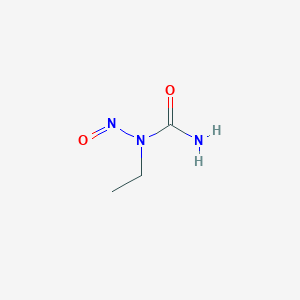
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)